

# Spectroscopic Properties of 2'-Chloroacetanilide: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2'-Chloroacetanilide

Cat. No.: B1203173

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This technical guide provides a comprehensive overview of the spectroscopic properties of **2'-Chloroacetanilide**, a key intermediate in various chemical syntheses. The document details the characteristic data obtained from Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Each section includes a summary of key quantitative data presented in tabular format for straightforward comparison and detailed experimental protocols. Furthermore, this guide incorporates visual workflows and logical relationship diagrams to facilitate a deeper understanding of the spectroscopic analysis of this compound.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **2'-Chloroacetanilide** reveals characteristic absorption bands corresponding to its amide and aromatic functionalities.

Data Presentation: IR Spectral Data

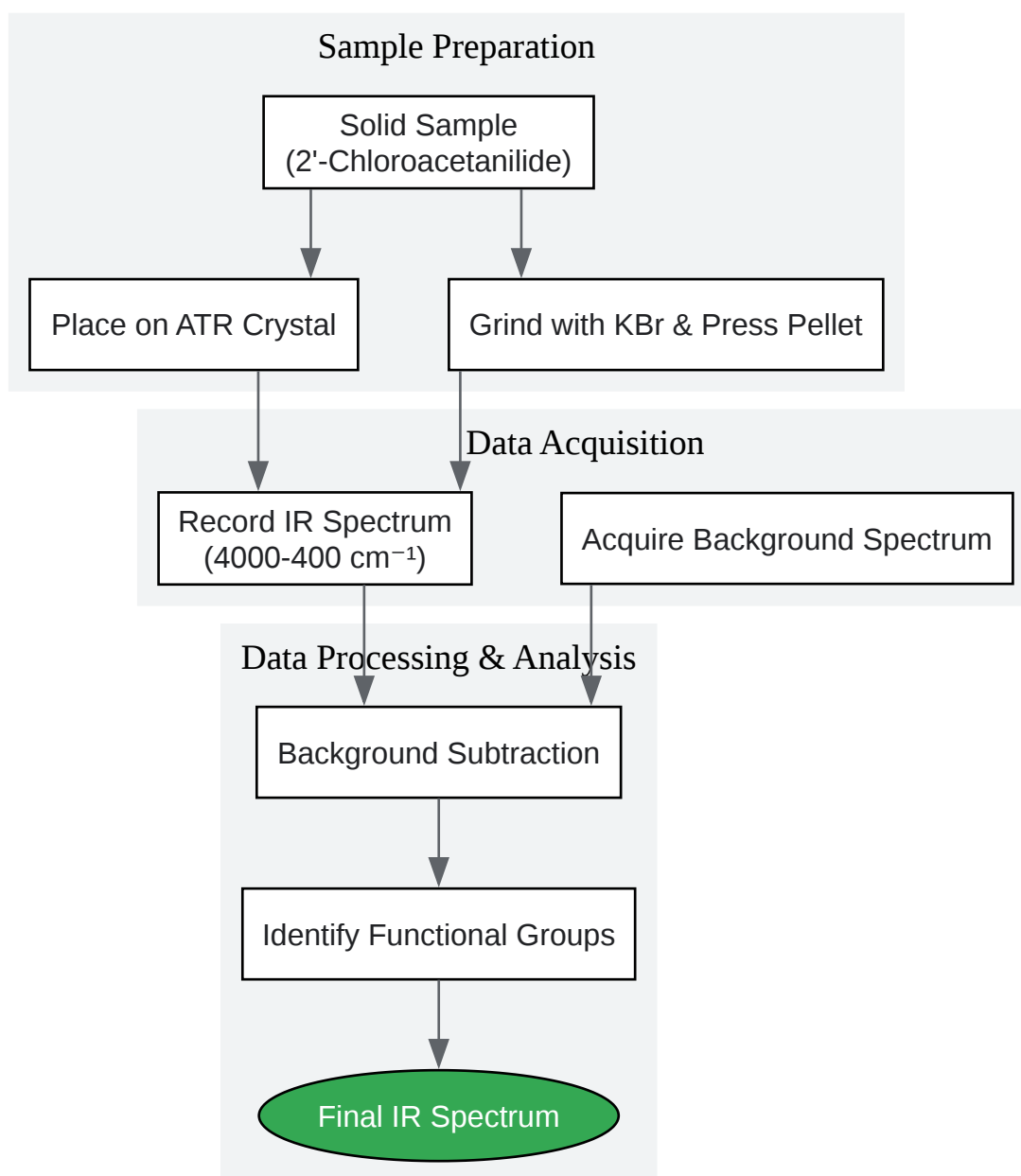
Vibrational Mode	Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch	~3265	Strong
C=O Stretch (Amide I)	~1668	Strong
N-H Bend (Amide II)	~1540	Strong
Aromatic C=C Stretch	~1590, 1480, 1440	Medium
C-N Stretch	~1300	Medium
C-Cl Stretch	~750	Strong
Aromatic C-H Out-of-Plane Bending	~750	Strong

#### Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

A solid sample of **2'-Chloroacetanilide** was analyzed using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.<sup>[1]</sup>

- **Sample Preparation:** A small amount of the crystalline **2'-Chloroacetanilide** powder was placed directly onto the ATR crystal (e.g., diamond or germanium).
- **Data Acquisition:** The spectrum was recorded over a range of 4000-400 cm<sup>-1</sup>. A background spectrum of the clean ATR crystal was acquired and automatically subtracted from the sample spectrum.
- **Parameters:** Typically, 16 to 32 scans are co-added at a spectral resolution of 4 cm<sup>-1</sup> to obtain a high-quality spectrum.

Alternatively, the KBr pellet method can be used.<sup>[2][3]</sup> This involves grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.<sup>[4][5]</sup>



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*General workflow for IR spectroscopic analysis of a solid sample.*

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both <sup>1</sup>H and <sup>13</sup>C NMR are essential for the structural elucidation of **2'-Chloroacetanilide**.

Data Presentation:  $^1\text{H}$  NMR Spectral Data

- Solvent:  $\text{CDCl}_3$ [\[6\]](#)
- Frequency: 90 MHz[\[6\]](#)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~2.22	Singlet	3H	-C(=O)CH <sub>3</sub>
~7.0-7.5	Multiplet	3H	Aromatic C-H
~8.27	Doublet	1H	Aromatic C-H (H6)
~8.3	Broad Singlet	1H	-NH-

Data Presentation:  $^{13}\text{C}$  NMR Spectral Data

- Source of Sample: Aldrich Chemical Company, Inc.[\[2\]](#)

Chemical Shift ( $\delta$ , ppm)	Assignment
~24.8	-CH <sub>3</sub>
~121.7	Aromatic C-H
~122.8	Aromatic C-H
~127.5	Aromatic C-H
~129.8	Aromatic C-H
~134.5	Aromatic C-Cl
~168.8	-C=O (Amide)

## Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2'-Chloroacetanilide** was dissolved in about 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an

internal standard.[7] The solution was then transferred to a 5 mm NMR tube.

- **Data Acquisition:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired on an NMR spectrometer. For  $^1\text{H}$  NMR, standard acquisition parameters were used. For  $^{13}\text{C}$  NMR, a proton-decoupled experiment was performed to simplify the spectrum to single lines for each carbon atom.
- **Data Processing:** The raw data (Free Induction Decay - FID) was Fourier transformed, and the resulting spectrum was phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as the aromatic ring in **2'-Chloroacetanilide**.

Data Presentation: UV-Vis Spectral Data

$\lambda_{\text{max}}$ (nm)	Solvent
~240	Not specified

Note: The UV spectrum of aromatic compounds typically shows multiple absorption bands related to  $\pi \rightarrow \pi$  transitions.[8][9][10] The position and intensity of these bands can be influenced by the solvent and substituents on the aromatic ring.\*

Experimental Protocol: UV-Vis Spectroscopy

- **Sample Preparation:** A stock solution of **2'-Chloroacetanilide** was prepared by dissolving a precisely weighed sample in a UV-grade solvent (e.g., ethanol or cyclohexane). Serial dilutions were performed to obtain a final concentration that results in an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).
- **Data Acquisition:** The UV-Vis spectrum was recorded using a double-beam spectrophotometer, with the pure solvent in the reference cuvette.[11] The spectrum was scanned over a wavelength range of approximately 200-400 nm.

- **Data Analysis:** The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) was determined from the resulting spectrum.

## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

### Data Presentation: Mass Spectral Data

- **Ionization Method:** Electron Ionization (EI)

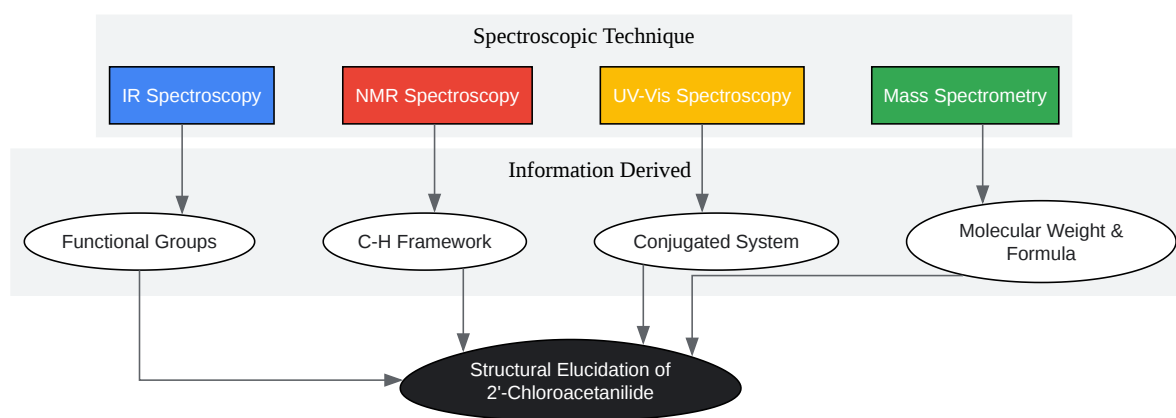
m/z	Relative Intensity	Assignment
169	High	$[M]^+$ (Molecular Ion, $^{35}\text{Cl}$ )
171	Lower	$[M+2]^+$ (Isotope Peak, $^{37}\text{Cl}$ )
127	High	$[M - \text{C}_2\text{H}_2\text{O}]^+$
111	Medium	$[\text{C}_6\text{H}_4\text{ClN}]^+$
92	Medium	$[M - \text{Cl} - \text{C}_2\text{H}_3\text{O}]^+$
77	Medium	$[\text{C}_6\text{H}_5]^+$

Note: The presence of a chlorine atom is indicated by the characteristic M/M+2 isotope pattern with an approximate ratio of 3:1.

### Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of **2'-Chloroacetanilide** was prepared in a volatile organic solvent such as methanol or ethyl acetate.
- **GC Separation:** A small volume of the sample solution was injected into the gas chromatograph. The compound was vaporized and separated from the solvent and any impurities as it passed through a capillary column.

- MS Analysis: As **2'-Chloroacetanilide** eluted from the GC column, it entered the ion source of the mass spectrometer. The molecules were ionized, typically by electron impact (EI). The resulting ions were then separated by their mass-to-charge ratio in the mass analyzer and detected.
- Data Acquisition: The mass spectrum was recorded, showing the relative abundance of each ion.



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*Logical relationships between spectroscopic data and structural elucidation.*

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